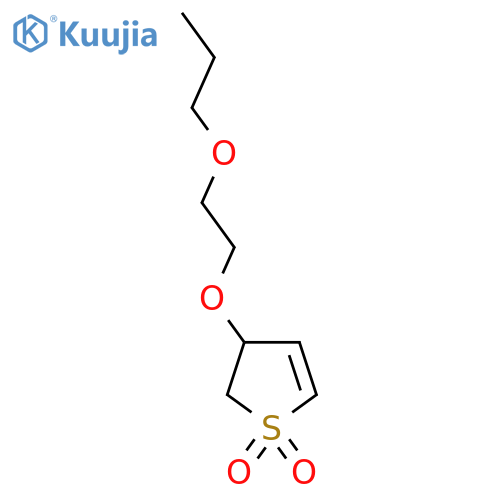

Cas no 2007027-18-9 (3-(2-propoxyethoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione)

3-(2-propoxyethoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione 化学的及び物理的性質

名前と識別子

-

- 3-(2-propoxyethoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione

- 2007027-18-9

- EN300-1136682

-

- インチ: 1S/C9H16O4S/c1-2-4-12-5-6-13-9-3-7-14(10,11)8-9/h3,7,9H,2,4-6,8H2,1H3

- InChIKey: RLQDGCWHPZCDFC-UHFFFAOYSA-N

- SMILES: S1(C=CC(C1)OCCOCCC)(=O)=O

計算された属性

- 精确分子量: 220.07693016g/mol

- 同位素质量: 220.07693016g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 14

- 回転可能化学結合数: 6

- 複雑さ: 276

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.2

- トポロジー分子極性表面積: 61Ų

3-(2-propoxyethoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1136682-0.05g |

3-(2-propoxyethoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione |

2007027-18-9 | 95% | 0.05g |

$827.0 | 2023-10-26 | |

| Enamine | EN300-1136682-0.25g |

3-(2-propoxyethoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione |

2007027-18-9 | 95% | 0.25g |

$906.0 | 2023-10-26 | |

| Enamine | EN300-1136682-0.1g |

3-(2-propoxyethoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione |

2007027-18-9 | 95% | 0.1g |

$867.0 | 2023-10-26 | |

| Enamine | EN300-1136682-10g |

3-(2-propoxyethoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione |

2007027-18-9 | 95% | 10g |

$4236.0 | 2023-10-26 | |

| Enamine | EN300-1136682-0.5g |

3-(2-propoxyethoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione |

2007027-18-9 | 95% | 0.5g |

$946.0 | 2023-10-26 | |

| Enamine | EN300-1136682-5g |

3-(2-propoxyethoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione |

2007027-18-9 | 95% | 5g |

$2858.0 | 2023-10-26 | |

| Enamine | EN300-1136682-1.0g |

3-(2-propoxyethoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione |

2007027-18-9 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1136682-1g |

3-(2-propoxyethoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione |

2007027-18-9 | 95% | 1g |

$986.0 | 2023-10-26 | |

| Enamine | EN300-1136682-2.5g |

3-(2-propoxyethoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione |

2007027-18-9 | 95% | 2.5g |

$1931.0 | 2023-10-26 |

3-(2-propoxyethoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione 関連文献

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

4. Back matter

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

3-(2-propoxyethoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dioneに関する追加情報

3-(2-Propoxyethoxy)-2,3-Dihydro-1λ6-Thiophene-1,1-Dione: A Comprehensive Overview

The compound 3-(2-propoxyethoxy)-2,3-dihydro-1λ6-thiophene-1,1-dione (CAS No. 2007027-18-9) is a unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiophene derivatives, which have been extensively studied due to their versatile properties and wide-ranging applications in materials science and drug development.

Thiophene derivatives are known for their aromaticity and stability, making them ideal candidates for use in electronic materials, sensors, and organic semiconductors. The presence of the thiophene ring in this compound contributes to its electronic properties, which can be further modulated by substituents such as the 2-propoxyethoxy group. This group introduces additional functionality, enhancing the compound's solubility and reactivity in different chemical environments.

Recent studies have highlighted the importance of thiophene-based compounds in the development of advanced materials. For instance, researchers have explored the use of thiophene derivatives in creating efficient organic photovoltaic cells (OPVs). The thiophene ring serves as a building block for constructing conjugated systems that are essential for light absorption and charge transport in OPVs. The 3-(2-propoxyethoxy)-2,3-dihydro-1λ6-thiophene-1,1-dione structure provides a platform for further functionalization to optimize these properties.

In addition to its electronic applications, this compound has shown promise in the field of pharmacology. The thiophene moiety is known to exhibit bioactivity, making it a valuable component in drug design. Recent research has focused on modifying thiophene derivatives to enhance their bioavailability and targeting capabilities. The 2-propoxyethoxy group in this compound may play a role in improving its pharmacokinetic properties, making it a potential candidate for drug delivery systems.

The synthesis of 3-(2-propoxyethoxy)-2,3-dihydro-1λ6-thiophene-1,1-dione involves a series of well-established organic reactions. These include nucleophilic substitution and cyclization steps that yield the desired thiophene derivative. The reaction conditions are optimized to ensure high yields and purity of the final product. Researchers have also explored alternative synthetic pathways to improve scalability and reduce production costs.

From an environmental perspective, the compound's stability and biodegradability are critical factors for its industrial application. Studies have shown that thiophene derivatives generally exhibit moderate biodegradability under aerobic conditions. However, further research is needed to assess the environmental impact of 3-(2-propoxyethoxy)-2,3-dihydro-1λ6-thiophene-1,1-dione specifically.

In conclusion, 3-(2-propoxyethoxy)-2,3-dihydro-1λ6-thiophene-1,1-dione (CAS No. 2007027-18-9) is a versatile compound with significant potential in multiple fields. Its unique structure combines the advantages of thiophene derivatives with functional groups that enhance its chemical reactivity and biological activity. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in both academic and industrial settings.

2007027-18-9 (3-(2-propoxyethoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione) Related Products

- 343374-75-4((1-METHYL-4-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENYL)METHANONE)

- 1805248-72-9(Ethyl 2-bromo-4-fluoro-6-nitrophenylacetate)

- 1188264-40-5(3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride)

- 2860-55-1(2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid)

- 1455300-63-6(1-1-(benzyloxy)-2-bromoethyl-2-chlorobenzene)

- 1805091-47-7(4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide)

- 914221-86-6(tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate)

- 68894-07-5(68890-66-4 (Olamine))

- 864923-47-7((2E)-3-(4-fluoro-3-nitrophenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1472038-60-0(8-chloro-6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one)